![molecular formula C9H3F3N2O B062900 1,4-Dicyano-2-(trifluoromethoxy)benzene CAS No. 175278-16-7](/img/structure/B62900.png)
1,4-Dicyano-2-(trifluoromethoxy)benzene
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Overview
Description
“1,4-Dicyano-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 175278-16-7. It has a molecular weight of 212.13 and its IUPAC name is 2-(trifluoromethoxy)terephthalonitrile . It is used for research purposes.
Molecular Structure Analysis
The molecular formula of “1,4-Dicyano-2-(trifluoromethoxy)benzene” is C9H3F3N2O . The InChI code is 1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H .
Physical And Chemical Properties Analysis
“1,4-Dicyano-2-(trifluoromethoxy)benzene” has a melting point of 79-81°C . Its density is 1.42 . The boiling point and flashing point are 282℃ and 125℃ respectively .
Scientific Research Applications
Chemical Properties and Basic Information
“1,4-Dicyano-2-(trifluoromethoxy)benzene” or “2-(Trifluoromethoxy)terephthalonitrile” is a chemical compound with the CAS Number: 175278-16-7 . It has a molecular formula of C9H3F3N2O and a molecular weight of 212.13 . The compound has a melting point of 79-81°C .
Role in Trifluoromethoxylation Reactions
The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . However, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . “2-(Trifluoromethoxy)terephthalonitrile” can play a significant role in facilitating trifluoromethoxylation reactions .
Development of Trifluoromethoxylation Reagents
Recent advances have led to the development of several innovative reagents to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This compound can be used as a reagent in these reactions .
Pharmaceutical and Agrochemical Applications
The trifluoromethoxy group is in high demand in nearly every area of the chemical industry, including pharmaceuticals and agrochemicals . However, the preparation of molecules bearing the CF3O- group is a noticeably less developed area of fluorine chemistry . The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand .
Safety and Hazards
properties
IUPAC Name |
2-(trifluoromethoxy)benzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNPBWOOSQUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371673 |
Source
|
Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dicyano-2-(trifluoromethoxy)benzene | |
CAS RN |
175278-16-7 |
Source
|
Record name | 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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